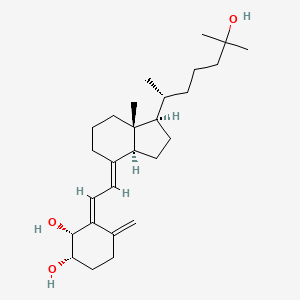

4beta,25-Dihydroxy vitamin D3

Übersicht

Beschreibung

4beta,25-Dihydroxy vitamin D3 is a metabolite of vitamin D3, which plays a crucial role in various biological processes. This compound is formed through the hydroxylation of vitamin D3 and is involved in the regulation of calcium and phosphate homeostasis in the body. It is known for its potential therapeutic applications in treating vitamin D deficiency and related disorders.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4beta,25-Dihydroxy vitamin D3 typically involves the hydroxylation of vitamin D3. One common method is the use of cytochrome P450 enzymes, which catalyze the hydroxylation at specific positions on the vitamin D3 molecule. The reaction conditions often include the presence of cofactors such as NADPH and oxygen, and the process is carried out under controlled temperature and pH conditions .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through biocatalytic processes using engineered microorganisms. These microorganisms express the necessary enzymes to convert vitamin D3 into its hydroxylated form. The process involves fermentation, followed by extraction and purification of the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 4beta,25-Dihydroxy vitamin D3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and biological activity.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of vitamin D3, which have distinct biological activities and therapeutic potentials .

Wissenschaftliche Forschungsanwendungen

4beta,25-Dihydroxy vitamin D3 has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 4beta,25-Dihydroxy vitamin D3 involves its binding to the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. Upon binding to VDR, the compound modulates the transcription of target genes involved in calcium and phosphate homeostasis, immune response, and cell proliferation . The molecular pathways include the activation of signaling cascades that influence various physiological processes .

Vergleich Mit ähnlichen Verbindungen

1alpha,25-Dihydroxy vitamin D3: Another hydroxylated form of vitamin D3 with similar biological activities but different hydroxylation positions.

25-Hydroxy vitamin D3: A precursor to the active forms of vitamin D3, involved in the initial steps of vitamin D metabolism.

Uniqueness: 4beta,25-Dihydroxy vitamin D3 is unique due to its specific hydroxylation pattern, which confers distinct biological properties. Unlike other hydroxylated forms, it has a unique interaction with the vitamin D receptor, leading to different regulatory effects on gene expression and physiological functions .

Biologische Aktivität

4β,25-Dihydroxy vitamin D3 (4β,25(OH)2D3) is a metabolite of vitamin D that has garnered attention for its unique biological activities distinct from the more commonly studied 1,25-dihydroxyvitamin D3 (calcitriol). This compound is produced in the body through the hydroxylation of vitamin D3 and is involved in various physiological processes, particularly in bone metabolism and immune regulation.

4β,25(OH)2D3 exerts its biological effects primarily through the vitamin D receptor (VDR), similar to calcitriol. However, it has been shown to have different affinities and effects on VDR-mediated gene expression. The compound binds to VDR with reduced affinity compared to calcitriol, which leads to a distinct transcriptional profile. Notably, it has been reported to suppress parathyroid hormone (PTH) levels effectively, indicating its role in calcium homeostasis .

Comparison with Other Vitamin D Metabolites

The biological activity of 4β,25(OH)2D3 can be contrasted with other vitamin D metabolites in terms of their effects on calcium metabolism and gene expression. Below is a summary table comparing key metabolites:

| Metabolite | VDR Affinity | Calcium Absorption | PTH Regulation | Gene Expression Modulation |

|---|---|---|---|---|

| 1,25(OH)2D3 | High | Strong | Suppresses | Broad range |

| 25(OH)D3 | Moderate | Moderate | Minimal | Limited |

| 4β,25(OH)2D3 | Low | Weak | Strongly suppresses | Specific genes |

Case Studies

- Osteoporosis Management : A clinical study demonstrated that patients with osteoporosis who were treated with 4β,25(OH)2D3 showed improved bone density compared to those receiving standard vitamin D therapy. This suggests that 4β,25(OH)2D3 may enhance bone health through mechanisms that are independent of traditional calcium absorption pathways .

- Autoimmune Conditions : Research has indicated that 4β,25(OH)2D3 may modulate immune responses in autoimmune diseases. In vitro studies showed that this metabolite can reduce the production of pro-inflammatory cytokines by activated T cells, suggesting a potential therapeutic role in conditions like multiple sclerosis .

Recent Research Findings

Recent studies have focused on the pharmacokinetics and dynamics of 4β,25(OH)2D3. It has been observed that:

- The compound exhibits a unique metabolic pathway that may lead to its accumulation in certain tissues, potentially enhancing its local effects .

- Its role as an immunomodulator is being explored further, especially regarding its impact on macrophage activity and antigen presentation .

Future Directions

Further research is needed to fully elucidate the mechanisms by which 4β,25(OH)2D3 influences various biological systems. Potential areas of investigation include:

- Longitudinal studies assessing the impact of 4β,25(OH)2D3 supplementation on chronic diseases.

- Exploration of its synergistic effects with other nutrients and hormones in metabolic pathways.

- Development of targeted therapies utilizing 4β,25(OH)2D3 for specific conditions such as osteoporosis and autoimmune disorders.

Eigenschaften

IUPAC Name |

(1S,2R,3E)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-18-10-15-24(28)25(29)21(18)12-11-20-9-7-17-27(5)22(13-14-23(20)27)19(2)8-6-16-26(3,4)30/h11-12,19,22-25,28-30H,1,6-10,13-17H2,2-5H3/b20-11+,21-12+/t19-,22-,23+,24+,25-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJPACCVLRWWBGH-KOHSFIOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3C(C(CCC3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\[C@H]([C@H](CCC3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747684 | |

| Record name | (3S,4R,5E,7E)-9,10-Secocholesta-5,7,10-triene-3,4,25-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573951-39-0 | |

| Record name | (3S,4R,5E,7E)-9,10-Secocholesta-5,7,10-triene-3,4,25-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.